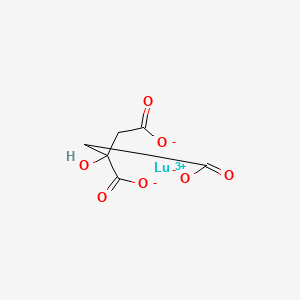
Lutetium citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lutetium citrate is a chemical compound formed by the combination of lutetium, a rare earth metal, and citric acid Lutetium is a member of the lanthanide series and is known for its unique properties, including its use in various high-precision instruments and radiopharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
Lutetium citrate can be synthesized by transforming freshly precipitated lutetium hydroxide in a citric acid solution under hydrothermal conditions. The reaction typically takes place at temperatures above 100°C and requires about three days to complete . The resulting this compound crystallizes in a monoclinic system, and its structure can be analyzed using techniques such as PXRD diffraction and FTIR spectroscopy .
Industrial Production Methods
Industrial production of this compound involves similar hydrothermal synthesis methods but on a larger scale. The process includes the preparation of lutetium hydroxide, followed by its reaction with citric acid under controlled temperature and pressure conditions. The final product is then purified and crystallized to obtain this compound with high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Lutetium citrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lutetium oxide.
Reduction: Reduction reactions involving this compound can lead to the formation of lutetium metal.
Substitution: this compound can participate in substitution reactions where the citrate ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include hydrogen fluoride, hydrofluoric acid, and nitric acid. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from reactions involving this compound include lutetium oxide, lutetium fluoride, and various lutetium salts such as lutetium chloride and lutetium sulfate .
Scientific Research Applications
Lutetium citrate has a wide range of scientific research applications, including:
Chemistry: this compound is used as a precursor for the synthesis of various lutetium compounds, which are important in the development of new materials and catalysts.
Biology: In biological research, this compound is used in studies involving the interaction of lutetium with biological molecules and its potential effects on cellular processes.
Medicine: this compound, particularly its isotope lutetium-177, is used in radiopharmaceuticals for targeted radiotherapy and diagnostic imaging.
Mechanism of Action
The mechanism of action of lutetium citrate, particularly in its radiopharmaceutical applications, involves the binding of the radioactive lutetium isotope to specific molecular targets. For example, lutetium-177 dotatate binds to somatostatin receptors on the surface of neuroendocrine tumor cells. The radioactive component emits radiation that damages the tumor cells while minimizing damage to surrounding healthy tissue . This targeted approach allows for effective treatment with reduced side effects.
Comparison with Similar Compounds
Lutetium citrate can be compared with other similar compounds, such as:
Yttrium citrate: Used in radiopharmaceuticals for the treatment of rheumatoid arthritis.
Erbium citrate: Used in radiocolloids for medical applications.
Holmium citrate: Used in the treatment of rheumatoid arthritis and other medical applications.
This compound is unique due to its specific applications in targeted radiotherapy and diagnostic imaging, particularly with the use of lutetium-177. Its properties make it a valuable tool in both medical and industrial fields.
Properties
CAS No. |
63917-04-4 |
|---|---|
Molecular Formula |
C6H5LuO7 |
Molecular Weight |
364.07 g/mol |
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylate;lutetium(3+) |
InChI |
InChI=1S/C6H8O7.Lu/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3 |
InChI Key |
CYRSNTRURSQFMW-UHFFFAOYSA-K |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Lu+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


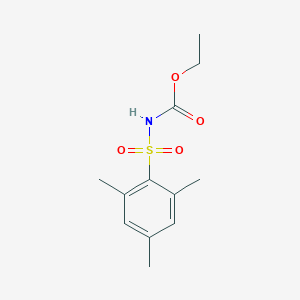
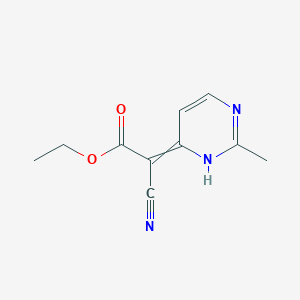
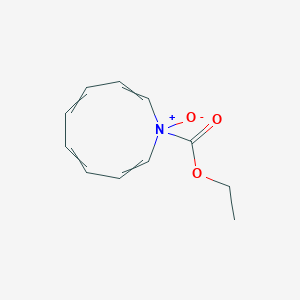

![7-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-7-azabicyclo[4.3.1]decan-10-one](/img/structure/B14482879.png)
![N-[2-(4-Hydroxyphenyl)ethyl]butanamide](/img/structure/B14482880.png)
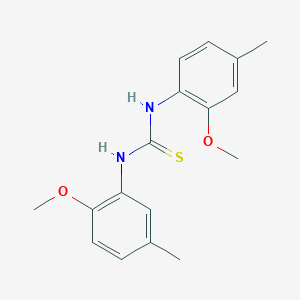
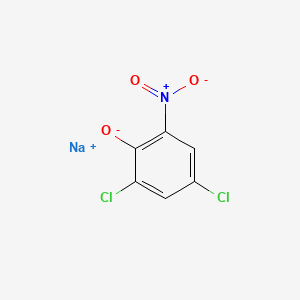

![5-(Piperidin-1-yl)spiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14482911.png)
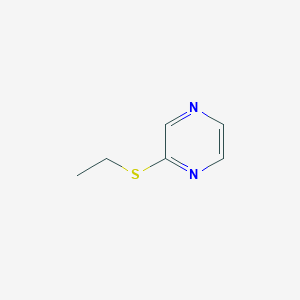
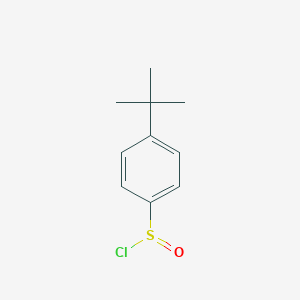
![2-{[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenolate](/img/structure/B14482929.png)

